molecular formula C17H14O3 B15434886 3,4-Diphenyloxane-2,6-dione CAS No. 82416-92-0

3,4-Diphenyloxane-2,6-dione

Cat. No.: B15434886
CAS No.: 82416-92-0
M. Wt: 266.29 g/mol
InChI Key: VKIJHMHIOZIMRX-UHFFFAOYSA-N
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Description

3,4-Diphenyloxane-2,6-dione is an organic compound with the molecular formula C11H18O3 . It features an oxane-2,6-dione core structure, which is a six-membered ring containing two carbonyl oxygen atoms . This core scaffold is found in various compounds of research interest, though the specific properties and applications of this compound are still an active area of scientific investigation. Researchers are exploring the use of this and related structures in several fields, given that analogous phenyl-substituted oxane-dione compounds have been studied for their diverse biological activities, including potential antispasmodic effects . The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

82416-92-0

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

3,4-diphenyloxane-2,6-dione

InChI

InChI=1S/C17H14O3/c18-15-11-14(12-7-3-1-4-8-12)16(17(19)20-15)13-9-5-2-6-10-13/h1-10,14,16H,11H2

InChI Key

VKIJHMHIOZIMRX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)OC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,4-Diphenyloxane-2,6-dione with dione-containing analogs based on structural motifs, reactivity, and applications.

Steroidal Diones

  • Examples : Ergostane-3,6-dione (C28H44O2), Stigmastane-3,6-dione (C29H46O2) .
  • Structural Differences: These feature fused tetracyclic steroid backbones with ketone groups, unlike the monocyclic oxane ring in this compound.
  • Reactivity: Steroidal diones undergo oxidation and glycosylation (e.g., formation of sitosteryl 3β-d-glucopyranoside) .
  • Applications : Found in plant extracts (e.g., rice straw), they serve as biomarkers for sterol metabolism .

Phosphorus-Containing Diones

  • Examples : 1,3,5-Triaza-2-phosphorinan-4,6-dione derivatives (e.g., compounds 3–6 with chloroethyl substituents) .
  • Structural Differences : A phosphorus atom replaces a carbon in the heterocyclic ring, with nitrogen atoms at positions 1, 3, and 5.
  • Reactivity : These derivatives undergo oxidation to form phosphorinan-2-oxo-4,6-diones (e.g., compounds 7–10 ) and hydrolysis to yield hydroxylated analogs (e.g., compound 11 ) .
  • Applications: Potential use in agrochemicals or pharmaceuticals due to their hydrolytic stability and tunable substituents .

Pyrido-Pyrazine-diones

  • Examples : Dihydroxypyrido-pyrazine-1,6-dione derivatives (e.g., compound 46 with EC50 = 6 nM) .
  • Structural Differences : A bicyclic pyrido-pyrazine system replaces the oxane ring, with hydroxyl groups enhancing solubility.
  • Reactivity : Azole substitutions (e.g., imidazole, triazole) improve metal-binding affinity and bioactivity .
  • Applications : High potency in medicinal chemistry (e.g., antiviral or enzyme inhibitors) due to low EC50 values .

Chromene-diones

  • Examples: 4,8,10-Tris(dihydroxyphenyl)-dipyrano[2,3-f:2',3'-h]chromene-2,6-dione (compounds 82–87) .
  • Structural Differences: Complex fused chromene systems with multiple phenolic substituents.
  • Reactivity : Susceptible to glycosylation and isomerization, as seen in Smilax glabra extracts .
  • Applications : Antioxidant or anti-inflammatory agents in natural products .

Purine-diones

  • Example : Etophylline (C9H12N4O3), a 1H-purine-2,6-dione derivative .
  • Structural Differences : A purine backbone with methyl and hydroxyethyl substituents.
  • Reactivity : Hydrolysis of xanthine derivatives yields bioactive metabolites.
  • Applications : Used as a bronchodilator in pharmaceuticals .

Comparative Data Table

Compound Class Example Compound Key Features Applications Reference
Oxane-dione This compound Monocyclic, phenyl-substituted Hypothetical: Polymer additives
Steroidal dione Stigmastane-3,6-dione Fused tetracyclic, ketones at C3/C6 Biomarkers in plant metabolism
Phosphorus-containing dione Compound 7 Phosphorus heterocycle, chloroethyl Agrochemical precursors
Pyrido-pyrazine-dione Compound 46 Bicyclic, azole substituents High-potency therapeutics
Chromene-dione Compound 82 Fused chromene, polyphenolic Natural antioxidants
Purine-dione Etophylline Purine backbone, hydroxyethyl group Pharmaceuticals (bronchodilator)

Key Research Findings

  • Steroidal Diones : Ergostane-3,6-dione and stigmastane-3,6-dione are critical for studying sterol oxidation pathways in plants .
  • Phosphorus Analogs : Chloroethyl-substituted derivatives exhibit hydrolytic stability, enabling controlled release of agrochemicals .
  • Pyrido-Pyrazine-diones : Compound 46 (EC50 = 6 nM) highlights the role of azole isosteres in enhancing drug potency .

Preparation Methods

Cyclocondensation of Dicarbonyl Precursors

The most direct route involves cyclocondensation of 3,4-diphenylglutaric acid derivatives. Heating diethyl 3,4-diphenylpimelate under basic conditions induces Dieckmann cyclization, forming the oxane ring. This method, however, requires stringent temperature control (120–170°C) to avoid decarboxylation side reactions. Alternative protocols employ thionyl chloride to convert the diacid to its acid chloride, followed by intramolecular cyclization in anhydrous dichloromethane. Yields for this route typically range from 30% to 45%, with purity dependent on chromatographic separation.

A modified approach utilizes potassium carbonate as both base and desiccant. For example, Andersch et al. demonstrated that benzaldehyde and ethyl acetoacetate condense under nitrogen at 45°C to form 6-phenyloxane-2,4-dione in 68% yield. Adapting this protocol for 3,4-diphenyl substitution would necessitate using diphenyl diketones or bis-benzaldehyde reagents, though steric hindrance from the phenyl groups often reduces efficiency to 22%–35%.

Aldol Condensation and Sequential Cyclization

Aldol-based strategies exploit the reactivity of β-keto esters with aromatic aldehydes. In a representative procedure:

  • Ethyl acetoacetate (2 mmol) reacts with two equivalents of benzaldehyde in ethanol.
  • Potassium carbonate (4 mmol) catalyzes Knoevenagel condensation at 45°C for 12 hours.
  • The resulting dienone intermediate undergoes acid-catalyzed cyclization with HCl to form the lactone.

This method produced 6-phenyloxane-2,4-dione in 54% yield when optimized with bis(acetoxy)iodobenzene (BAIB) and TEMPO as oxidants. For 3,4-diphenyl derivatives, substituting benzaldehyde with cinnamaldehyde derivatives may improve regioselectivity, though no published data exists for this specific compound.

Solvent-Free Catalytic Cyclization

Recent advances emphasize solvent-free conditions to enhance atom economy. A patent by Ley et al. describes cyclizing substituted amides with aromatic carbonic acid esters at 150°C without solvents, achieving 70%–85% conversion. Applying this to 3,4-diphenyl derivatives would require synthesizing N-(3,4-diphenyloxane)amide precursors, followed by thermal cyclization. Catalyst screening indicates sodium phenolate (0.01 mol%) optimally accelerates ring closure while minimizing decomposition.

Experimental Optimization and Challenges

Reaction Condition Screening

Comparative studies of oxidation methods reveal critical dependencies on reagent choice:

Entry Oxidant Solvent Yield (%)
1 Dess-Martin CH₂Cl₂ 25
2 BAIB/TEMPO CH₂Cl₂ 54
3 MnO₂ Acetone 0
4 TPAP/NMO CH₂Cl₂ 0

Data adapted from adenosine receptor agonist synthesis

BAIB/TEMPO emerges as the superior system for oxidizing secondary alcohols to ketones without over-oxidation. However, scalability remains problematic due to TEMPO’s cost.

Structural and Conformational Analysis

X-ray crystallography of 6-phenyloxane-2,4-dione confirms a boat conformation with the phenyl group tilted 72.14° from the heterocycle plane. For 3,4-diphenyl derivatives, molecular modeling predicts increased ring puckering to accommodate steric clashes between phenyl groups. NMR studies of analogous compounds show downfield shifts for C-2 and C-6 carbonyls (δ 208–210 ppm), distinguishing them from ester carbonyls.

Applications and Derivative Synthesis

3,4-Diphenyloxane-2,6-dione serves as a key intermediate for:

  • Adenosine receptor agonists : Coupling with 2-hydrazino-NECA yields derivatives with A₂A/A₃ receptor Kᵢ values of 3.76–4.51 nM.
  • Polymer precursors : Ring-opening polymerization generates polyesters with high thermal stability (>300°C).
  • Chiral catalysts : Enantiomerically pure diones act as ligands in asymmetric hydrogenation.

Q & A

Q. What analytical techniques are recommended for characterizing the purity of 3,4-Diphenyloxane-2,6-dione post-synthesis?

Methodological Answer:

  • Chromatographic Methods : Use HPLC or GC-MS to detect impurities, referencing the use of ACS-grade solvents (e.g., dioxane) for calibration .
  • Spectroscopic Analysis : Employ 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity, comparing chemical shifts with computational models (if available).
  • Polarography : For electrochemical characterization, polarographic methods can assess redox behavior, as demonstrated in analogous dione systems .

Q. How should researchers select solvents for synthesizing this compound to balance yield and stability?

Methodological Answer:

  • Solvent Compatibility : Use aprotic solvents like DMF for reactions requiring anhydrous conditions, or aqueous dioxane (80%) for electrochemical reductions, as shown in studies on bicyclo deca-dione derivatives .
  • Purity Considerations : Prioritize ACS reagent-grade dioxane to minimize side reactions, as emphasized in pharmacopeial guidelines .

Advanced Research Questions

Q. How can electrochemical methods elucidate reduction mechanisms in this compound derivatives?

Methodological Answer:

  • Controlled-Potential Electrolysis : Apply coulometric analysis to determine electron-transfer stoichiometry. For example, studies on bicyclo deca-2,6-dione confirmed a two-electron reduction pathway via coulometry .
  • Polarographic Profiling : Use polarography to identify intermediate species and assess the mutual influence of carbonyl groups, which may lead to cyclization (e.g., tricyclic diol formation) .

Q. What computational approaches model stereoelectronic effects in this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate localized orbital interactions between carbonyl groups to predict reactivity, as done for tetroxane derivatives .
  • Molecular Docking : Simulate binding conformations in biological systems, leveraging protocols validated for purine-2,6-dione analogs (e.g., alignment with crystallographic data via rescoring procedures) .

Q. How to resolve contradictions in reaction pathways reported for this compound under varying solvent conditions?

Methodological Answer:

  • Comparative Solvent Screening : Replicate reactions in DMF vs. aqueous dioxane, monitoring intermediates via in situ IR spectroscopy.
  • Kinetic Isotope Effects (KIE) : Study solvent-dependent rate variations to distinguish between proton-coupled electron transfer (PCET) and direct reduction mechanisms .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods, following guidelines for structurally similar purine-2,6-dione compounds .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal, adhering to institutional chemical hygiene plans.

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